Azopiperidine
Description
Structure
2D Structure
Properties
CAS No. |
2081-14-3 |
|---|---|
Molecular Formula |
C10H20N4 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
di(piperidin-1-yl)diazene |
InChI |
InChI=1S/C10H20N4/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-10H2 |
InChI Key |
IHYRHUMXZJAZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)N=NN2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azopiperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with a diazonium salt. The reaction typically takes place under acidic conditions, where the diazonium salt is generated in situ from an aromatic amine and sodium nitrite. The piperidine then reacts with the diazonium salt to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Azopiperidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso and nitro compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where the azo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: A wide range of substituted piperidines, depending on the nucleophile used.
Scientific Research Applications
Azopiperidine has found applications in several scientific fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye and in the development of photoresponsive materials.
Mechanism of Action
The mechanism of action of azopiperidine involves its interaction with various molecular targets. The azo group can undergo photoisomerization, changing from the trans to the cis configuration upon exposure to light. This property makes this compound useful in the development of photoresponsive materials. Additionally, the compound can interact with biological molecules, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dipyridododecahydro-s-tetrazine
- Structure : Shares the tetrazine core (C₅H₁₀N₄) but differs in substituents, forming a bicyclic system with two piperidine rings fused to the tetrazine moiety.
- Synthesis: Co-produced with azopiperidine during N-aminopiperidine oxidation. Higher chloramine concentrations favor its formation, suggesting competitive reaction pathways .
- Properties :
Comparison with Functionally Similar Compounds
Aziridines
- Structure : Three-membered rings with two adjacent nitrogen atoms (C₂H₅N), unlike this compound’s six-membered tetrazine-piperidine hybrid.
- Reactivity : Aziridines undergo ring-opening reactions due to strain, whereas this compound’s stability allows it to persist in alkaline media .
Key Contrasts :
| Property | This compound | Aziridines |
|---|---|---|
| Ring Strain | Low (six-membered ring) | High (three-membered ring) |
| Typical Reactions | Oxidation/UV studies | Ring-opening polymerization |
Q & A
Q. What are the standard synthetic routes for Azopiperidine, and how do reaction conditions influence yield and purity?
this compound synthesis typically involves cyclization of precursor amines or reductive amination of ketones. Key variables include solvent polarity (e.g., THF vs. DMF), temperature control (60–120°C), and catalyst selection (e.g., Pd/C for hydrogenation). Yield optimization requires monitoring pH and intermediate stability via TLC or HPLC . For reproducibility, document stoichiometric ratios and purification steps (column chromatography, recrystallization) in detail .
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives, and how should data be interpreted?
Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:
- ¹H NMR : Piperidine ring protons appear as multiplets (δ 1.4–2.8 ppm), while azo-group protons (if present) show distinct splitting patterns.
- ¹³C NMR : Piperidine carbons resonate at δ 20–50 ppm; azo groups alter electron distribution, shifting adjacent carbons. Cross-validate with IR (N-H stretches at ~3300 cm⁻¹) and High-Resolution Mass Spectrometry (HRMS) for molecular ion verification. Always compare spectra with literature or computational simulations (DFT) to resolve ambiguities .
Advanced Research Questions
Q. How can computational models (e.g., DFT, MD) predict this compound’s reactivity in novel catalytic systems?
Density Functional Theory (DFT) calculates electron distribution at reaction sites, identifying nucleophilic/electrophilic centers. Molecular Dynamics (MD) simulates solvent interactions and transition states. For accuracy:
Q. What strategies resolve contradictions in this compound’s bioactivity data across cell-based assays?
Contradictory results often stem from assay variability (e.g., cell line heterogeneity, incubation time). Mitigate via:
- Dose-response normalization : Express activity as IC₅₀ ± SEM across ≥3 independent replicates.
- Control standardization : Use housekeeping genes (e.g., GAPDH) and reference inhibitors.
- Mechanistic follow-up : Employ siRNA knockdown or CRISPR to isolate target pathways. Publish raw data and statistical codes (R, Python) to enhance reproducibility .
Q. How should researchers design experiments to investigate this compound’s stability under physiological conditions?
Simulate physiological environments using:
- pH-varied buffers (pH 2.0–7.4) to mimic gastrointestinal and plasma conditions.
- Temperature-controlled incubation (37°C) with periodic sampling. Analyze degradation products via LC-MS/MS and quantify half-life using first-order kinetics. Include negative controls (e.g., inert atmosphere) to distinguish hydrolytic vs. oxidative degradation .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationship (SAR) datasets?
Apply multivariate analysis (e.g., PCA, PLS) to correlate substituent effects (Hammett σ, logP) with bioactivity. Use Bayesian regression to handle missing data points. Open-source tools like KNIME or Python’s Scikit-learn facilitate workflow automation. Report adjusted R² and p-values with Bonferroni correction for multiple comparisons .
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?
Key considerations:
- Reactor geometry : Switch from round-bottom flasks to jacketed reactors for heat distribution.
- Catalyst recycling : Test Pd/C recovery efficiency via ICP-MS.
- Purification scaling : Replace column chromatography with fractional distillation or continuous-flow systems. Publish detailed protocols in supplementary materials, including safety data (e.g., exothermic peaks from DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
